NT1-O12B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H60N2O4S4 |

|---|---|

Molecular Weight |

713.1 g/mol |

IUPAC Name |

2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C36H60N2O4S4/c1-3-5-7-9-11-15-27-43-45-29-25-41-35(39)20-23-38(22-19-32-31-37-34-18-14-13-17-33(32)34)24-21-36(40)42-26-30-46-44-28-16-12-10-8-6-4-2/h13-14,17-18,31,37H,3-12,15-16,19-30H2,1-2H3 |

InChI Key |

CUQWZMJHMHGHEV-UHFFFAOYSA-N |

Canonical SMILES |

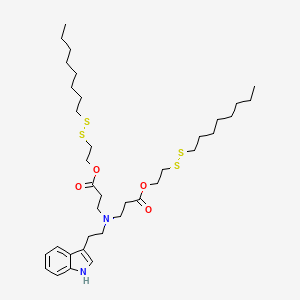

CCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the NT1-O12B Mechanism of Action for Brain Delivery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases. NT1-O12B, a novel neurotransmitter-derived lipidoid, has emerged as a promising carrier for enhancing the delivery of various therapeutic cargos across the BBB. This technical guide elucidates the core mechanism of action of this compound, details its application in lipid nanoparticle formulations, and provides a summary of key experimental findings and protocols.

Introduction to this compound

This compound is a synthetic, neurotransmitter-derived lipidoid (NT-lipidoid) designed to facilitate the transport of therapeutic agents into the brain.[1][2] It is characterized by a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[1][3] This unique amphiphilic structure allows this compound to self-assemble and be incorporated into lipid nanoparticles (LNPs), which can encapsulate and transport BBB-impermeable cargos.[1] The tryptamine-derived lipidoids, specifically the NT1 series, have demonstrated a unique capability to cross the BBB, a feature not observed in lipidoids derived from other neurotransmitters like phenethylamine (B48288) (NT2) or dopamine (B1211576) (NT3).

Proposed Mechanism of Action: Crossing the Blood-Brain Barrier

The precise mechanism by which this compound facilitates brain delivery is still under investigation; however, current evidence points towards a receptor-mediated transcytosis pathway. The tryptamine head group of this compound is structurally similar to the neurotransmitter dimethyltryptamine, which is known to be actively transported across the endothelial plasma membrane of the BBB.

It is hypothesized that LNPs containing this compound interact with specific, yet-to-be-identified receptors on the surface of brain endothelial cells. This interaction triggers an endocytic process, allowing the LNP and its cargo to be transported across the cell and released into the brain parenchyma. This process effectively bypasses the tight junctions of the BBB that restrict paracellular transport.

Formulation and Delivery Strategy

This compound can be used as the sole lipid component for formulating nanoparticles, but it has shown significantly enhanced efficacy when doped into formulations with other BBB-impermeable lipidoids. This "doping" strategy allows this compound to act as a BBB-penetrating moiety for a variety of LNP systems, making it a versatile platform for brain delivery.

The general workflow for utilizing this compound involves:

-

Synthesis and Formulation: The therapeutic cargo is encapsulated within LNPs that include this compound in their lipid composition.

-

Systemic Administration: The formulated LNPs are administered intravenously.

-

BBB Transcytosis: The this compound component of the LNP facilitates transport across the BBB.

-

Intracellular Delivery: Once in the brain, the LNPs deliver their cargo to target cells, such as neurons, for a functional effect like gene silencing or recombination.

Quantitative Data Summary

This compound formulations have been successfully used to deliver a fluorescent dye (DiR), a small-molecule antifungal drug (Amphotericin B, AmB), antisense oligonucleotides (ASOs), and a genome-editing protein (GFP-Cre).

Table 1: In Vivo Brain Delivery of Amphotericin B (AmB)

| Formulation (this compound : PBA-Q76-O16B ratio) | AmB Concentration in Brain (ng/g tissue) | Delivery Efficiency (% of Injected Dose) | Timepoint |

|---|---|---|---|

| Pure this compound | ~150 | Not specified | 24 hours |

| 3:7 | ~300 | ~0.135% | 24 hours |

| Pure PBA-Q76-O16B | Nearly undetectable | Not specified | 24 hours |

Data synthesized from Ma et al., 2020. The 3:7 doping ratio showed a roughly twofold increase in brain AmB concentration compared to pure this compound.

Table 2: Physicochemical Properties of NT1-derived Lipidoids

| Lipidoid | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| This compound | ~800 (pure) to ~100 (doped) | Not specified | Not specified |

The hydrodynamic size of the nanoparticles decreased significantly when this compound was doped with PBA-Q76-O16B.

Key Experimental Protocols

The following are summarized methodologies based on the foundational study by Ma et al., 2020.

5.1. Formulation of DiR-loaded NT-lipidoids

-

Stock Preparation: Dissolve the NT-lipidoid (e.g., this compound) and the fluorescent dye DiR in ethanol (B145695) at a 10:1 weight-to-weight ratio.

-

Nanoparticle Formation: Add the ethanol mixture dropwise into a sodium acetate (B1210297) buffer (25 mM, pH 5.2) while stirring.

-

Purification: Remove the ethanol from the resulting nanoparticle solution via dialysis.

-

Administration: The purified DiR-loaded NT-lipidoid nanoparticle solution is injected into mice via the tail vein.

5.2. Formulation of Amphotericin B (AmB) with Doped Lipidoids

-

Lipid Preparation: Prepare solutions of this compound and a BBB-impermeable lipidoid (e.g., PBA-Q76-O16B) in ethanol.

-

Doping: Mix the lipid solutions at a desired weight ratio (e.g., 3:7 of this compound to PBA-Q76-O16B).

-

Encapsulation: Incorporate Amphotericin B into the mixed lipid solution. The exact procedure is similar to that of DiR encapsulation.

-

Administration: Administer the formulation intravenously to mice at a specified dosage (e.g., 5 mg/kg AmB).

5.3. In Vivo Brain Delivery Evaluation

-

Animal Model: Utilize appropriate mouse models (e.g., standard lab mice or transgenic lines like Ai14 for Cre recombinase studies).

-

Administration: Inject the formulated LNPs intravenously via the tail vein.

-

Perfusion: After a set time (e.g., 1 hour for DiR, 24 hours for AmB), sacrifice the animals and perfuse thoroughly with saline to remove residual formulation from the blood vessels.

-

Analysis:

-

Imaging: For fluorescent cargos like DiR, remove the skull and image the whole brain using an IVIS imaging system at the appropriate excitation wavelength (e.g., 750 nm for DiR).

-

Quantification: For small molecules like AmB, homogenize the brain tissue and determine the drug concentration using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Functional Assessment: For cargos like ASOs or Cre protein, analyze brain tissue for target mRNA knockdown or reporter gene expression, respectively, to confirm functional delivery.

-

Conclusion

This compound represents a significant advancement in brain drug delivery technology. Its unique ability to enable LNPs to cross the BBB opens up new therapeutic possibilities for a wide range of CNS disorders, including neurodegenerative diseases and brain tumors. The versatility of the NT1-lipidoid doping system suggests it could be a powerful and universal platform for delivering diverse therapeutic cargos to the brain. Further research is needed to fully elucidate the specific receptors and pathways involved in its BBB transport, which will enable further optimization of this promising delivery system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of NT1-O12B Lipidoid for Brain Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotransmitter-derived lipidoid, NT1-O12B, a novel biomaterial designed for enhanced delivery of therapeutic payloads across the blood-brain barrier (BBB). This document details its molecular structure, a step-by-step synthesis protocol, and methods for its formulation into lipid nanoparticles (LNPs) for drug delivery. Furthermore, it presents key quantitative data on the physicochemical properties of this compound-containing nanoparticles and explores the proposed mechanism of action for BBB penetration.

Structure of this compound

This compound is a cationic lipidoid specifically engineered to facilitate the transport of therapeutic agents into the brain.[1] Its unique amphiphilic structure is comprised of two key moieties: a hydrophilic headgroup derived from the neurotransmitter tryptamine (B22526) and a hydrophobic tail.[1]

-

Headgroup: The tryptamine headgroup is crucial for the molecule's ability to interact with and traverse the BBB. Tryptamine is a monoamine alkaloid that is known to be actively transported across the endothelial cells of the BBB.[1]

-

Tail Group: The hydrophobic tail consists of a 12-carbon alkyl chain, designated as "O12B".[1] This lipid tail allows for the self-assembly of the lipidoid into nanoparticles and the encapsulation of hydrophobic drug molecules.

The nomenclature "this compound" systematically identifies its components: "NT1" refers to the tryptamine headgroup, and "O12B" denotes the 12-carbon hydrophobic tail.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a Michael addition reaction, a well-established method for the formation of carbon-carbon bonds. This reaction involves the addition of a nucleophile—in this case, the primary amine of tryptamine—to an α,β-unsaturated carbonyl compound, the acrylate-containing hydrophobic tail.

Experimental Protocol: Synthesis of NT-Lipidoids

This protocol describes the general procedure for synthesizing the library of neurotransmitter-derived lipidoids, including this compound.

Materials:

-

Tryptamine (Head amine)

-

Acrylate (B77674) with a 12-carbon chain (Hydrophobic tail precursor)

-

Teflon-lined glass screw-top vials

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a Teflon-lined glass screw-top vial, combine the head amine (tryptamine) and the acrylate tail precursor. The typical molar ratio of amine to acrylate is 1:2.4.

-

Seal the vial and heat the reaction mixture at a controlled temperature for 48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified using flash chromatography on a silica gel column to isolate the desired this compound lipidoid.

-

The structure and purity of the synthesized lipidoid are confirmed using electrospray ionization mass spectrometry (ESI-MS).

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is formulated into LNPs to encapsulate and deliver therapeutic cargo. These nanoparticles can be engineered to carry a variety of payloads, including small molecule drugs and biologics. A common application is the co-formulation of this compound with other lipids to optimize drug delivery. For instance, this compound has been successfully used as a "dopant" lipid to enhance the BBB permeability of other LNP formulations.

Experimental Protocol: Formulation of Amphotericin B-loaded LNPs

This protocol details the formulation of LNPs co-loaded with the antifungal drug Amphotericin B (AmB) using this compound and the helper lipid PBA-Q76-O16B.

Materials:

-

This compound lipidoid

-

PBA-Q76-O16B lipidoid

-

Amphotericin B (AmB)

-

Sodium acetate (B1210297) buffer (25 mM, pH 5.2)

-

Dialysis tubing

Procedure:

-

Dissolve this compound, PBA-Q76-O16B, and AmB in ethanol. The lipidoids are mixed at specific weight ratios (e.g., 7:3, 5:5, 3:7, 1:9 of this compound to PBA-Q76-O16B).

-

The resulting lipid-drug solution is added dropwise to a sodium acetate buffer (25 mM, pH 5.2) while stirring.

-

The ethanol is subsequently removed from the nanoparticle suspension through dialysis against the same buffer.

-

The final LNP suspension is characterized for its physicochemical properties.

Physicochemical Properties and In Vivo Performance

The physicochemical characteristics of this compound LNPs are critical determinants of their stability, drug loading capacity, and in vivo efficacy. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to characterize the size, polydispersity, and morphology of the nanoparticles.

Quantitative Data Summary

| Formulation (this compound:PBA-Q76-O16B w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | AmB Concentration in Brain (ng/g tissue) |

| Pure this compound/AmB | ~800 | High | - |

| 7:3 | - | - | - |

| 5:5 | - | - | ~150 |

| 3:7 | ~100 | Low | ~300 |

| 1:9 | - | - | - |

| Pure PBA-Q76-O16B | - | - | <50 |

Data extracted from studies on AmB delivery to the brain 24 hours after intravenous injection of a 5 mg/kg dose.

The data indicates that doping with this compound significantly enhances the delivery of AmB across the BBB, with the 3:7 formulation showing the highest brain accumulation. The pure this compound formulation resulted in large, polydisperse particles, while the addition of PBA-Q76-O16B led to smaller, more uniform nanoparticles.

Mechanism of Blood-Brain Barrier Penetration

The ability of this compound to cross the BBB is attributed to the tryptamine headgroup, which is thought to engage with endogenous transport mechanisms at the brain endothelium. The proposed mechanism is receptor-mediated transcytosis, a process by which molecules are transported across the cell in vesicles.

Visualizing the Proposed Workflow and Mechanism

References

An In-depth Technical Guide to NT1-O12B Lipid Nanoparticle Formulation: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems capable of crossing the blood-brain barrier (BBB) is a significant challenge in the treatment of central nervous system (CNS) diseases. NT1-O12B, a novel neurotransmitter-derived lipidoid, has emerged as a promising component in lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides a comprehensive overview of the basic principles, formulation strategies, and experimental protocols associated with this compound LNPs, intended for researchers and professionals in the field of drug development.

Core Principle: Overcoming the Blood-Brain Barrier

This compound is an endogenous chemical-like, neurotransmitter-derived lipidoid that acts as a carrier to enhance the delivery of various therapeutic cargos across the BBB.[1][2][3] The fundamental principle behind this compound LNP formulation is the concept of "doping." Standard, BBB-impermeable LNPs can be modified by incorporating this compound, which imparts the ability to traverse the BBB.[1][4] This approach not only facilitates the passage of the cargo into the brain but also aids in its delivery to neuronal cells, enabling functional applications such as gene silencing or recombination.

The this compound lipidoid itself contains a tryptamine (B22526) head group, derived from a neurotransmitter, and a hydrophobic tail group with 12 carbon atoms. This unique amphiphilic structure allows for self-assembly into liposome-like spherical structures in aqueous solutions.

Formulation Composition and Optimization

The composition of this compound LNPs can be tailored to the specific cargo being delivered, which can range from small molecules to large biomacromolecules like antisense oligonucleotides (ASOs) and proteins. A common strategy involves combining this compound with other synthetic lipidoids to optimize the physicochemical properties and delivery efficiency of the final LNP formulation.

A key example is the co-formulation of this compound with the phenylboronic acid quaternized lipidoid, PBA-Q76-O16B, for the delivery of the antifungal drug Amphotericin B (AmB). While pure this compound can encapsulate AmB, the resulting particles are large (around 750-800 nm in diameter) and form an opaque suspension. By doping this compound with increasing ratios of PBA-Q76-O16B, the formulation's appearance changes to a transparent yellow solution, and the hydrodynamic size of the LNPs is significantly reduced to approximately 100 nm.

The weight ratio of this compound to the co-lipid is a critical parameter that influences both the physical characteristics of the LNPs and their in vivo performance. For instance, in the this compound/PBA-Q76-O16B system, a 3:7 weight ratio was found to provide the highest fluorescent signal in the mouse brain when delivering a fluorescent dye (DiR), indicating optimal BBB penetration. This same ratio also resulted in a significant concentration of AmB in the brain tissue.

Similarly, for the delivery of Tau-ASOs, NT1-O14B (a related neurotransmitter-lipidoid) was doped into a 306-O12B-3 LNP formulation. This doping was essential for achieving gene silencing in vitro.

The general composition of these advanced LNPs often includes:

-

An ionizable cationic lipid (e.g., this compound, PBA-Q76-O16B, 306-O12B-3)

-

Cholesterol

-

A phospholipid (helper lipid), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

-

A polyethylene (B3416737) glycol (PEG)-conjugated lipid (PEGylated lipid), like DSPE-PEG2000, to improve stability and circulation time

Quantitative Data on Formulation Parameters

The following tables summarize the quantitative data from studies on this compound LNP formulations.

Table 1: Physicochemical Properties of this compound/PBA-Q76-O16B LNP Formulations for Amphotericin B Delivery

| This compound:PBA-Q76-O16B (w/w Ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Appearance |

| 10:0 (Pure this compound) | ~800 | High | Opaque Suspension |

| 7:3 | Decreasing | Decreasing | Translucent to Transparent |

| 5:5 | Decreasing | Decreasing | Transparent Yellow Solution |

| 3:7 | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |

| 1:9 | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |

| 0:10 (Pure PBA-Q76-O16B) | ~100 | Low (<0.2) | Homogeneous Transparent Yellow Solution |

Data compiled from multiple sources referencing the same primary research.

Table 2: In Vivo Performance of this compound/PBA-Q76-O16B LNP Formulations in Mice

| Formulation (this compound:PBA-Q76-O16B Ratio) | Cargo | Brain Concentration of Cargo (24h post-injection) | Relative Fluorescence Intensity in Brain (1h post-injection) |

| Pure this compound | AmB | ~150 ng/g | - |

| 7:3 | AmB | Increased | - |

| 5:5 | AmB | Increased | - |

| 3:7 | AmB | ~300 ng/g | Highest (4.5-fold higher than pure this compound) |

| 1:9 | AmB | Lower than 3:7 | - |

| Pure PBA-Q76-O16B | AmB | Undetectable | - |

Data is based on intravenous injection of AmB at 5 mg/kg and DiR at 1 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of LNP formulations. The following sections outline the key experimental protocols.

The manufacturing of this compound LNPs typically employs a rapid mixing technique, often facilitated by a microfluidic device, which allows for precise control over particle size and distribution. This is a "bottom-up" nanoprecipitation process.

-

Preparation of Lipid Stock Solution (Organic Phase):

-

The ionizable lipids (e.g., this compound and PBA-Q76-O16B), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) are dissolved in an organic solvent, typically ethanol.

-

The desired weight ratios of the lipid components are carefully measured. For example, for ASO delivery, DSPE-PEG2000 was mixed with the synthetic lipids at a 1:24 weight ratio.

-

-

Preparation of Aqueous Phase:

-

The therapeutic cargo (e.g., small molecule drug, ASO, or protein) is dissolved in an aqueous buffer. The pH of this buffer is a critical parameter that can affect encapsulation efficiency and particle size.

-

-

Microfluidic Mixing:

-

The organic phase and the aqueous phase are driven through a microfluidic mixing chip (e.g., using syringe pumps).

-

The rapid mixing of the two phases causes a drop in the solubility of the lipids, leading to their self-assembly and the formation of LNPs with the cargo encapsulated.

-

Key process parameters to control include the total flow rate and the flow rate ratio of the aqueous to organic phase.

-

-

Downstream Processing (Purification):

-

The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the organic solvent and any unencapsulated cargo.

-

Tangential flow filtration is another common method for purification and buffer exchange.

-

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and PDI of the LNPs.

-

-

Zeta Potential Measurement:

-

The surface charge of the LNPs is determined by measuring the zeta potential, which can influence their stability and interaction with biological membranes.

-

-

Encapsulation Efficiency:

-

The amount of cargo successfully encapsulated within the LNPs is quantified. For nucleic acids, a common method is the RiboGreen assay. For small molecules like AmB, High-Performance Liquid Chromatography (HPLC) is used after lysing the nanoparticles.

-

-

Morphology:

-

Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the LNPs and confirm their spherical structure.

-

-

Animal Model:

-

Studies typically use mice for in vivo experiments.

-

-

Administration:

-

The LNP formulation is administered via intravenous injection (e.g., tail vein injection).

-

-

Tissue Harvesting and Analysis:

-

At a predetermined time point (e.g., 1, 2, or 24 hours) after injection, the animals are euthanized.

-

The mice are perfused with saline to remove blood from the organs.

-

The brain is dissected, and for fluorescently labeled LNPs, ex vivo imaging is performed.

-

For drug quantification, the brain tissue is homogenized, and the concentration of the cargo is measured using a suitable analytical technique like HPLC.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound LNP formulation and characterization.

Caption: Logical relationship of this compound in overcoming the blood-brain barrier.

References

NT1-O12B for central nervous system drug delivery

An In-depth Technical Guide to NT1-O12B Mediated Central Nervous System Drug Delivery

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This compound, a novel neurotransmitter-derived lipidoid, has emerged as a promising tool to overcome this barrier. This technical guide provides a comprehensive overview of the this compound platform for CNS drug delivery. We will delve into the core technology, its mechanism of action, and its demonstrated applications in delivering a range of therapeutic cargo. This document synthesizes preclinical data, outlines experimental methodologies, and presents visualizations of key processes to facilitate a deeper understanding and application of this innovative delivery system.

Introduction: The Challenge of CNS Drug Delivery

The treatment of a wide array of CNS diseases, including neurodegenerative disorders, brain tumors, and infections, is significantly hampered by the BBB.[1] This highly selective barrier protects the brain's microenvironment but also prevents the passage of most therapeutic agents, including small molecules and biologics.[1] Various strategies have been explored to enhance brain drug delivery, but many face challenges related to invasiveness, transient BBB disruption, and off-target effects. Lipid-based nanoparticles (LNPs) have shown promise as drug carriers; however, most standard LNP formulations are unable to efficiently cross the BBB.[2]

This compound: A Novel Brain Delivery Enhancer

This compound is an endogenous chemical-derived lipidoid, specifically a tryptamine-derived lipidoid (NT1-lipidoid).[1][3] It is characterized by a tryptamine (B22526) head group and a 12-carbon hydrophobic tail. The foundational principle of the this compound technology is its ability to act as a "dopant" for BBB-impermeable LNPs. By incorporating this compound into otherwise non-penetrating LNP formulations, the resulting nanoparticles gain the ability to traverse the BBB and deliver their cargo to the brain parenchyma.

Mechanism of Action: Facilitating BBB Traversal

The precise mechanism by which this compound facilitates BBB crossing is still under investigation; however, it is hypothesized to involve receptor-mediated transcytosis. The tryptamine headgroup of this compound is based on the neurotransmitter dimethyltryptamine, which is known to be actively transported across the endothelial cells of the BBB. It is proposed that LNPs doped with this compound leverage this or a similar active transport pathway to be shuttled across the barrier. Further research is required to identify the specific receptors involved in this process.

Figure 1: Proposed mechanism of this compound LNP transport across the BBB.

Preclinical Efficacy of this compound Formulations

The this compound platform has been successfully utilized to deliver a variety of therapeutic cargos to the mouse brain via systemic intravenous administration.

Small Molecule Delivery: Amphotericin B

Amphotericin B (AmB), an antifungal drug that cannot typically cross the BBB, was successfully delivered to the brain using an this compound doped LNP system. The optimal formulation was found to be a mixture of this compound and a novel phenylboronic acid quaternized lipidoid, PBA-Q76-O16B.

| Parameter | Value | Reference |

| Optimal Lipid Ratio (this compound:PBA-Q76-O16B) | 3:7 (w/w) | |

| Hydrodynamic Diameter | ~100 nm | |

| AmB Concentration in Brain (24h post-injection) | ~300 ng/g | |

| Delivery Efficiency (% of injected dose) | ~0.135% |

Nucleic Acid Delivery: Antisense Oligonucleotides (ASOs)

NT1-lipidoid doped LNPs have been shown to functionally deliver antisense oligonucleotides (ASOs) against tau protein, a key target in Alzheimer's disease, to neuronal cells, resulting in gene silencing. While the original study demonstrated a clear knockdown effect, specific quantitative data on the percentage of tau mRNA or protein reduction in the brain from this specific delivery system is not detailed in the primary publication.

| Cargo | Target | Outcome | Quantitative Data | Reference |

| Tau ASO | Tau mRNA | Gene Silencing | Specific % reduction not reported |

Protein Delivery: Cre Recombinase

The delivery of genome-editing proteins to the brain represents a significant therapeutic opportunity. The this compound platform has been used to deliver GFP-Cre recombinase protein to the brains of Ai14 reporter mice. Successful delivery and intracellular uptake of Cre protein leads to gene recombination and the expression of the tdTomato fluorescent protein. Widespread tdTomato expression was observed in the cerebral cortex, hippocampus, and cerebellum, indicating successful Cre-mediated recombination.

| Cargo | Reporter System | Outcome | Quantitative Data | Reference |

| (-27)GFP-Cre Protein | Ai14 mouse (flox-stop-flox tdTomato) | Gene Recombination | Specific recombination efficiency not reported |

Experimental Methodologies

Detailed, step-by-step protocols for the in-vivo formulation of this compound LNPs are not fully available in the published literature. However, based on the provided information and standard LNP formulation techniques, a general workflow can be outlined.

Synthesis of this compound Lipidoid

This compound is synthesized via a Michael addition reaction between the primary amine in tryptamine and an alkyl acrylate. The crude product is then purified using flash chromatography on silica (B1680970) gel.

Figure 2: General workflow for the synthesis of this compound.

Formulation of Cargo-Loaded LNPs

The formulation of cargo-loaded LNPs generally involves the rapid mixing of a lipid solution in a water-miscible organic solvent (e.g., ethanol) with an aqueous solution containing the cargo.

General Protocol Outline:

-

Lipid Preparation: Dissolve this compound and any co-lipids (e.g., PBA-Q76-O16B, cholesterol, phospholipids, PEG-lipids) in ethanol (B145695) to create a lipid stock solution.

-

Cargo Preparation: Dissolve the cargo (e.g., AmB, ASOs, protein) in an appropriate aqueous buffer (e.g., sodium acetate (B1210297) buffer for nucleic acids).

-

Mixing: Rapidly mix the lipid/ethanol solution with the aqueous cargo solution. This can be achieved using various methods, including microfluidic mixing devices, to ensure the formation of uniform nanoparticles.

-

Maturation: Allow the newly formed LNPs to self-assemble and stabilize.

-

Purification/Buffer Exchange: Remove the organic solvent and unencapsulated cargo, typically through dialysis or tangential flow filtration, exchanging the buffer to a physiologically compatible one (e.g., PBS).

-

Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

References

An In-depth Technical Guide to NT1-O12B Mediated Receptor Transcytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier restricts the passage of most molecules from the bloodstream into the brain, protecting it from toxins and pathogens but also hindering the delivery of potentially life-saving drugs. One promising strategy to overcome this obstacle is to harness the natural process of receptor-mediated transcytosis (RMT), a cellular transport mechanism that shuttles specific molecules across the endothelial cells of the BBB.

This technical guide delves into the core of a novel approach that leverages a neurotransmitter-derived lipidoid, NT1-O12B , to facilitate the transport of therapeutic cargo across the BBB. While the precise receptor and signaling cascade remains an active area of investigation, current evidence strongly suggests that lipid nanoparticles (LNPs) incorporating this compound traverse the BBB via a receptor-mediated transcytosis pathway. This document provides a comprehensive overview of the current understanding of this compound's mechanism, quantitative data from key experiments, detailed experimental protocols, and visualizations of the proposed pathways and workflows.

Core Mechanism: The Hypothesis of this compound Mediated Transcytosis

This compound is a synthetic lipidoid featuring a tryptamine (B22526) head group, derived from the neurotransmitter serotonin, and a 12-carbon hydrophobic tail.[1][2] When incorporated into lipid nanoparticles, this compound appears to act as a molecular key, enabling the entire nanoparticle to engage with specific, yet currently unidentified, receptors on the surface of brain microvascular endothelial cells (BMECs). This interaction is hypothesized to trigger the following cascade of events, consistent with the general mechanism of receptor-mediated transcytosis:

-

Binding: The this compound-containing LNP binds to a specific receptor on the luminal (blood-facing) side of the BMECs.

-

Endocytosis: This binding event initiates the internalization of the LNP-receptor complex into the endothelial cell via endocytosis, likely through the formation of clathrin-coated vesicles.

-

Intracellular Trafficking: The endocytic vesicle transports the LNP across the cytoplasm of the endothelial cell.

-

Exocytosis: The vesicle fuses with the abluminal (brain-facing) membrane, releasing the LNP into the brain parenchyma.

The chemical structure of the tryptamine head group in this compound is thought to be crucial for this process, as lipidoids with different head groups have not shown the same efficacy in crossing the BBB.[1]

Quantitative Data Summary

The efficacy of this compound in enhancing drug delivery to the brain has been quantified in several preclinical studies. The following tables summarize key findings.

| Cargo | Delivery Vehicle | Animal Model | Dose | Time Point | Brain Concentration | Delivery Efficiency (% of Injected Dose) | Reference |

| Amphotericin B (AmB) | This compound doped PBA-Q76-O16B LNP | Mouse | 5 mg/kg (AmB) | 24 hours | ~300 ng/g of tissue | ~0.135% | [1][2] |

| DiR (fluorescent probe) | This compound LNP | Mouse | 1 mg/kg (DiR) | 1 hour | Highest fluorescence intensity among tested NT-lipidoids | Not specified |

Table 1: In Vivo Delivery Efficiency of this compound Formulations

| Lipidoid Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| Pure this compound/AmB | ~750-800 | Not specified | |

| This compound:PBA-Q76-O16B (7:3)/AmB | Not specified | Not specified | |

| This compound:PBA-Q76-O16B (5:5)/AmB | Not specified | Not specified | |

| This compound:PBA-Q76-O16B (3:7)/AmB | Homogeneous transparent solution | Not specified | |

| This compound:PBA-Q76-O16B (1:9)/AmB | Homogeneous transparent solution | Not specified |

Table 2: Physicochemical Properties of this compound Formulations

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes a general method for preparing this compound containing LNPs for in vivo studies, based on procedures for similar lipid nanoparticles.

Materials:

-

This compound lipidoid

-

Helper lipids (e.g., DSPC, cholesterol, PEG-lipid)

-

Cargo (e.g., mRNA, siRNA, small molecule drug)

-

Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0)

-

Dialysis cassettes or tangential flow filtration system

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound, helper lipids (DSPC, cholesterol), and PEG-lipid in ethanol to achieve the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

-

-

Aqueous Phase Preparation:

-

Dissolve the cargo (e.g., mRNA) in an aqueous buffer (e.g., sodium acetate buffer).

-

-

LNP Formation (Microfluidic Mixing):

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous cargo phase at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). This rapid mixing leads to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Dilute the resulting LNP solution with PBS.

-

Remove residual ethanol and unencapsulated cargo by dialysis against PBS or by using a tangential flow filtration system.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency of the cargo using appropriate assays (e.g., RiboGreen assay for RNA).

-

Visualize the LNP morphology using transmission electron microscopy (TEM).

-

Protocol 2: In Vivo Transcytosis Assay in a Mouse Model

This protocol outlines a general procedure to assess the brain delivery of this compound LNPs in mice.

Materials:

-

This compound LNPs encapsulating a fluorescent probe (e.g., DiR) or a therapeutic cargo.

-

Control LNPs (without this compound).

-

Male C57BL/6 mice (or other appropriate strain).

-

Anesthesia.

-

Saline solution.

-

IVIS imaging system (for fluorescent probes).

-

Homogenizer.

-

Analytical equipment for cargo quantification (e.g., HPLC, LC-MS/MS).

Procedure:

-

Animal Preparation:

-

Acclimate mice to the housing conditions for at least one week before the experiment.

-

-

Administration:

-

Administer the this compound LNPs or control LNPs to the mice via intravenous (tail vein) injection. The dose will depend on the cargo and the specific experimental question.

-

-

Tissue Collection:

-

At predetermined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the mice.

-

Perfuse the circulatory system with saline to remove blood from the organs.

-

Dissect the brain and other organs of interest (e.g., liver, spleen, kidneys).

-

-

Quantification:

-

For fluorescent probes: Image the whole brain and other organs using an IVIS imaging system to visualize the biodistribution. Homogenize the tissues and measure the fluorescence intensity using a plate reader.

-

For therapeutic cargo: Homogenize the brain tissue. Extract the cargo from the homogenate using an appropriate method. Quantify the concentration of the cargo using a validated analytical method such as HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the amount of cargo delivered to the brain per gram of tissue.

-

Express the brain delivery efficiency as a percentage of the total injected dose.

-

Compare the brain uptake of this compound LNPs to that of control LNPs.

-

Visualizations

Caption: Proposed mechanism of this compound LNP transcytosis across the BBB.

Caption: General experimental workflow for this compound LNP studies.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to deliver therapeutics across the blood-brain barrier. The existing data strongly support its ability to enhance the brain uptake of various cargos when formulated into lipid nanoparticles, likely through a receptor-mediated transcytosis mechanism. However, the full potential of this technology can only be realized through a deeper understanding of its core mechanism.

Future research should prioritize the identification of the specific receptor(s) on the brain microvascular endothelial cells that this compound interacts with. This will be a critical step in elucidating the downstream signaling pathways involved in the endocytosis and transcytosis of these nanoparticles. Techniques such as affinity purification-mass spectrometry, yeast two-hybrid screening, and CRISPR-based genetic screens could be employed to identify the binding partners of this compound.

A comprehensive understanding of the this compound mediated transcytosis pathway will not only enable the rational design of more efficient and targeted drug delivery systems for a wide range of neurological disorders but also open new avenues for CNS drug development.

References

Technical Guide: Applications of NT1-O12B for Enhanced Blood-Brain Barrier Delivery

This technical guide provides an in-depth overview of NT1-O12B, a neurotransmitter-derived lipidoid designed to enhance the delivery of therapeutic and diagnostic agents across the blood-brain barrier (BBB). The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Concept: this compound

This compound is a synthetic, neurotransmitter-derived lipidoid (NT-lipidoid) that functions as a highly effective carrier for delivering various BBB-impermeable cargos into the brain.[1][2] Structurally, it is an amphiphilic molecule composed of a tryptamine (B22526) head group and a 12-carbon hydrophobic tail.[3] Its primary application involves its incorporation, or "doping," into lipid nanoparticles (LNPs), which are otherwise unable to cross the BBB. This process confers upon the LNP system the ability to traverse the BBB and deliver its contents into neuronal cells, making it a versatile platform for central nervous system (CNS) therapeutics.[1][4]

The proposed mechanism involves facilitating transport across the endothelial plasma membrane, potentially through receptor-mediated transcytosis, although the specific receptors have not yet been fully identified. This approach has been successfully demonstrated for various cargo types, including small-molecule drugs, nucleic acids (e.g., antisense oligonucleotides), and genome-editing proteins.

Application: Delivery of Amphotericin B to the Brain

A primary application demonstrated for this compound is the delivery of the antifungal drug Amphotericin B (AmB) for the treatment of fungal infections in the brain. AmB is typically unable to cross the BBB. By formulating AmB into LNPs containing this compound and a quaternized lipidoid (PBA-Q76-O16B), efficient delivery into mouse brain tissue was achieved.

The following tables summarize the key quantitative outcomes from in vivo studies delivering AmB using this compound-doped LNPs.

Table 1: Brain Tissue Concentration of Amphotericin B

| Formulation | AmB Dose (Intravenous) | Time Point | AmB Concentration in Brain (ng/g tissue) | Delivery Efficiency (% of Injected Dose) |

|---|---|---|---|---|

| This compound / PBA-Q76-O16B (3:7 ratio) LNPs | 5 mg/kg | 24 hours | ~300 ng/g | ~0.135% |

| Pure NT1-lipidoid Formulations | 5 mg/kg | 24 hours | ~150 ng/g | Not Specified |

Data sourced from Ma F, et al. Sci Adv. 2020.

Table 2: Effect of this compound / PBA-Q76-O16B Ratio on LNP Properties and Delivery

| This compound : PBA-Q76-O16B (Weight Ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Relative Delivery Efficiency (Fluorescence) |

|---|---|---|---|

| 10 : 0 (Pure this compound) | ~750 - 800 nm | Not Specified | 1.0x (Baseline) |

| 7 : 3 | ~200 nm | ~0.3 | Not Specified |

| 5 : 5 | ~120 nm | ~0.2 | Not Specified |

| 3 : 7 | ~100 nm | ~0.15 | ~4.5x (vs. Pure this compound) |

| 1 : 9 | ~80 nm | ~0.1 | Not Specified |

Data compiled from descriptions in Ma F, et al. Sci Adv. 2020. The combination with the quaternized lipidoid PBA-Q76-O16B was shown to reduce particle size and improve delivery efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol describes the formulation of AmB-loaded LNPs using a mixture of this compound and PBA-Q76-O16B.

-

Stock Preparation: Prepare stock solutions of this compound, PBA-Q76-O16B, and Amphotericin B in a suitable organic solvent (e.g., methanol).

-

Lipid Mixing: Combine this compound and PBA-Q76-O16B stock solutions in the desired weight ratio (e.g., 3:7 for optimal delivery).

-

Cargo Encapsulation: Add the Amphotericin B stock solution to the lipid mixture. The procedure is similar to that used for DiR encapsulation as described in the source literature.

-

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or a stream of nitrogen gas to form a thin lipid film.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with vortexing to form a suspension of LNPs.

-

Particle Size Reduction (Optional but Recommended): To achieve a smaller and more uniform particle size, sonicate the LNP suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Characterization: Measure the hydrodynamic diameter and polydispersity index (PDI) of the resulting LNP formulation using Dynamic Light Scattering (DLS).

This protocol outlines the procedure for administering this compound-doped LNPs to mice and quantifying the delivered cargo in the brain tissue.

-

Animal Model: Use appropriate mouse models (e.g., C57BL/6 mice).

-

Administration: Administer the AmB-loaded LNP formulation via intravenous (tail vein) injection at a specified dose (e.g., 5 mg/kg of AmB).

-

Time Course: Maintain the animals for a predetermined period (e.g., 24 hours) post-injection.

-

Tissue Harvesting: At the study endpoint, euthanize the animals. Perfuse the circulatory system thoroughly with saline to remove blood from the brain tissue.

-

Brain Homogenization: Dissect and harvest the brain. Homogenize the tissue in a suitable lysis buffer.

-

Cargo Extraction: Extract the Amphotericin B from the brain homogenate using an appropriate organic solvent (e.g., methanol).

-

Quantification: Quantify the concentration of AmB in the extract using High-Performance Liquid Chromatography (HPLC) with detection at 415 nm. A standard calibration curve for AmB should be used for accurate quantification.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism and experimental logic for this compound applications.

Caption: Proposed mechanism for this compound-mediated LNP delivery across the BBB.

Caption: Experimental workflow for evaluating this compound-enhanced cargo delivery.

References

NT1-O12B: A Neurotransmitter-Derived Lipidoid for Enhanced Brain Delivery

An In-depth Technical Guide on the Discovery and Development of NT1-O12B for Neuroscience Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel neurotransmitter-derived lipidoid, this compound, a promising agent for enhancing the delivery of therapeutics across the blood-brain barrier (BBB). This document details the synthesis, formulation, and preclinical evaluation of this compound, presenting key quantitative data, in-depth experimental protocols, and visualizations of its proposed mechanism of action and experimental workflows.

Introduction to this compound

This compound is a synthetic lipidoid molecule designed to facilitate the transport of various therapeutic payloads into the brain.[1] Structurally, it is characterized by a tryptamine (B22526) headgroup, a neurotransmitter known to be actively transported across the BBB, and a 12-carbon hydrophobic tail.[1] This unique amphiphilic nature allows this compound to self-assemble into liposome-like structures and to be incorporated into other lipid nanoparticle (LNP) formulations.[1] By doping BBB-impermeable LNPs with this compound, these nanoparticles gain the ability to traverse the BBB, enabling the delivery of a wide range of molecules, including small drugs, nucleic acids, and proteins, to the central nervous system.[1]

Core Attributes and Efficacy

This compound has demonstrated significant potential in preclinical studies for enhancing the brain delivery of various therapeutic agents. Its efficacy is highlighted by its ability to significantly increase the brain concentration of otherwise BBB-impermeable molecules.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical evaluations of this compound--formulations.

| Cargo Molecule | Formulation Details | Animal Model | Dosage | Time Point | Brain Concentration | Delivery Efficiency (% of Injected Dose) | Reference |

| Amphotericin B (AmB) | Pure this compound LNPs | Mouse | 5 mg/kg | 24 hours | ~150 ng/g of tissue | Not Specified | [1] |

| Amphotericin B (AmB) | This compound doped with PBA-Q76-O16B | Mouse | 5 mg/kg | 24 hours | 300 ng/g of tissue | ~0.135% | |

| Tau Antisense Oligonucleotides (ASOs) | NT1-O14B doped with 306-O12B-3 | Mouse | Not Specified | Not Specified | Functional gene silencing observed | Not Specified | |

| GFP-Cre Protein | Not Specified | Mouse | Not Specified | Not Specified | Functional gene recombination observed | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its formulation and in vivo evaluation, based on published research.

Synthesis of this compound via Michael Addition

This compound is synthesized through a Michael addition reaction between the primary amine of tryptamine and an alkyl acrylate (B77674).

Materials:

-

Tryptamine

-

Alkyl acrylate with a 12-carbon tail

-

Reaction vessel (e.g., glass vial)

-

Heating apparatus

-

Flash chromatography system for purification

-

Electrospray ionization mass spectrometry (ESI-MS) for characterization

Procedure:

-

Combine tryptamine and the 12-carbon alkyl acrylate in a reaction vessel.

-

The reaction mixture is heated to facilitate the Michael addition.

-

The reaction is allowed to proceed for a specified time to ensure completion.

-

The crude product is then purified using flash chromatography on a silica (B1680970) gel column to isolate this compound.

-

The final product is characterized by ESI-MS to confirm its molecular weight and purity.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is typically formulated into LNPs by doping it into a formulation containing other lipidoids, such as the phenylboronic acid quaternized lipidoid, PBA-Q76-O16B, for the delivery of small molecules like Amphotericin B.

Materials:

-

This compound

-

PBA-Q76-O16B

-

Cargo molecule (e.g., Amphotericin B)

-

Aqueous buffer (e.g., citrate (B86180) buffer)

-

Microfluidic mixing device

-

Dynamic light scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Transmission electron microscope (TEM) for morphology analysis

Procedure:

-

Dissolve this compound, PBA-Q76-O16B, and the cargo molecule in ethanol to create the lipid phase. The weight ratio of this compound to PBA-Q76-O16B can be varied to optimize delivery.

-

Prepare the aqueous phase using a suitable buffer.

-

The lipid and aqueous phases are rapidly mixed using a microfluidic device to induce the self-assembly of the LNPs.

-

The resulting LNP solution is then dialyzed to remove ethanol and any unencapsulated cargo.

-

The formulated LNPs are characterized for their size, PDI, and morphology using DLS and TEM, respectively.

In Vivo Brain Delivery Studies in Mice

The efficacy of this compound-formulated LNPs in delivering cargo to the brain is assessed through in vivo studies in mice.

Materials:

-

This compound formulated LNPs with encapsulated cargo

-

Female BALB/c mice (or other appropriate strain)

-

Intravenous injection equipment

-

Anesthesia

-

Perfusion solution (e.g., saline)

-

Brain homogenization equipment

-

Analytical instrumentation for cargo quantification (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

The this compound formulated LNPs are administered to mice via intravenous tail vein injection.

-

At a predetermined time point (e.g., 24 hours) post-injection, the mice are anesthetized.

-

The mice are then perfused with saline to remove blood from the brain tissue.

-

The brains are harvested and homogenized.

-

The concentration of the cargo molecule in the brain homogenate is quantified using a validated analytical method, such as HPLC.

Visualizing Pathways and Processes

The following diagrams illustrate the key processes involved in the development and proposed mechanism of action of this compound.

Caption: Experimental workflow for this compound synthesis and LNP formulation.

Caption: Proposed mechanism of this compound mediated BBB transport.

Conclusion

This compound represents a significant advancement in the field of neuroscience drug delivery. Its ability to be readily synthesized and incorporated into various LNP formulations provides a versatile platform for delivering a wide range of therapeutic agents to the brain. The data presented in this guide underscore its potential to overcome the challenge of the blood-brain barrier, opening new avenues for the treatment of central nervous system disorders. Further research into the specific transport mechanisms and optimization of formulations will continue to unlock the full therapeutic potential of this innovative technology.

References

In-Depth Technical Guide to NT1-O12B Nanoparticles: Biophysical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of NT1-O12B nanoparticles, a novel class of neurotransmitter-derived lipidoids designed to enhance the delivery of therapeutic agents across the blood-brain barrier (BBB). This document details the core characteristics of these nanoparticles, experimental protocols for their formulation and analysis, and the hypothesized mechanism of action.

Core Concepts and Biophysical Properties

This compound is a synthetic lipidoid molecule engineered for advanced drug delivery applications, particularly for central nervous system (CNS) therapies. It is composed of a tryptamine (B22526) head group, derived from the neurotransmitter serotonin, and a 12-carbon hydrophobic tail.[1] This unique amphiphilic structure allows this compound to self-assemble into liposome-like nanoparticles in aqueous solutions.[1]

The primary function of this compound is to act as a "dopant" in lipid nanoparticle (LNP) formulations. When incorporated into LNPs that are otherwise impermeable to the BBB, this compound confers the ability to traverse this critical biological barrier, enabling the delivery of various therapeutic payloads to the brain.[1] Payloads successfully delivered using this compound-containing nanoparticles include small molecules like Amphotericin B, antisense oligonucleotides (ASOs), and proteins.

Quantitative Biophysical Data

The biophysical characteristics of nanoparticles are critical determinants of their in vivo behavior, including stability, circulation time, and cellular uptake. The following tables summarize the key quantitative properties of this compound nanoparticles, both in their pure form and when incorporated into a delivery formulation with the lipidoid PBA-Q76-O16B.

| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Pure this compound Nanoparticles | 750 - 800 | Not Specified | Not Specified |

| This compound:PBA-Q76-O16B (3:7 w/w) Nanoparticles | ~100 | Not Specified | Not Specified |

Note: Specific values for PDI and Zeta Potential are not detailed in the primary literature but are measured using a ZetaPALS particle size analyzer. Generally, a PDI value below 0.3 is considered acceptable for nanoparticle drug delivery systems, indicating a relatively narrow size distribution. The zeta potential provides insight into the surface charge and stability of the nanoparticle dispersion.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the this compound lipidoid and the subsequent formulation and characterization of the nanoparticles.

Synthesis of this compound Lipidoid

The synthesis of this compound is achieved through a Michael addition reaction.

Materials:

-

Tryptamine

-

Acrylate-containing hydrophobic tail with a 12-carbon chain

-

Reaction vial (e.g., glass screw-top vial)

-

Heating apparatus (e.g., heating block or oil bath)

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Combine tryptamine and the 12-carbon acrylate-containing tail in a reaction vial.

-

Heat the mixture at 70°C for 48 hours.

-

After the reaction is complete, purify the crude product using flash chromatography on silica gel.

-

Elute the product with an appropriate solvent system to isolate the pure this compound lipidoid.

-

Confirm the chemical structure and purity of the synthesized this compound using ESI-MS.

Formulation of this compound Nanoparticles (Ethanol Injection Method)

This protocol describes the formulation of this compound nanoparticles encapsulating a model hydrophobic cargo (e.g., DiR dye).

Materials:

-

This compound lipidoid

-

Cargo (e.g., DiR)

-

Ethanol (B145695), 200 proof

-

Sodium acetate (B1210297) buffer (25 mM, pH 5.2)

-

Dialysis membrane (e.g., MWCO 10 kDa)

-

Stir plate and stir bar

Procedure:

-

Dissolve the this compound lipidoid and the cargo in ethanol at a specified weight ratio (e.g., 10:1 lipidoid to cargo).

-

In a separate container, place the sodium acetate buffer and stir at a constant rate.

-

Dropwise, add the lipid-cargo-ethanol solution to the stirring aqueous buffer.

-

Once the addition is complete, continue stirring for a defined period to allow for nanoparticle self-assembly.

-

Transfer the nanoparticle suspension to a dialysis membrane and dialyze against the sodium acetate buffer to remove the ethanol.

-

The resulting solution contains the formulated this compound nanoparticles.

Characterization of Nanoparticles

2.3.1. Size and Polydispersity Index (PDI) Measurement

-

Technique: Dynamic Light Scattering (DLS)

-

Instrument: A particle size analyzer (e.g., ZetaPALS)

-

Procedure:

-

Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform the measurement to obtain the hydrodynamic diameter and the PDI of the nanoparticles.

-

2.3.2. Zeta Potential Measurement

-

Technique: Electrophoretic Light Scattering (ELS)

-

Instrument: A particle size analyzer with zeta potential measurement capabilities (e.g., ZetaPALS)

-

Procedure:

-

Prepare the sample in an appropriate buffer, typically one with low ionic strength (e.g., deionized water or a low molarity buffer).

-

Inject the sample into the specialized zeta potential cell.

-

Perform the measurement to determine the surface charge of the nanoparticles.

-

2.3.3. Morphological Analysis

-

Technique: Transmission Electron Microscopy (TEM)

-

Procedure:

-

Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the sample to adhere for a few minutes.

-

Wick off the excess liquid using filter paper.

-

(Optional) Negatively stain the sample with a contrast agent (e.g., uranyl acetate) to enhance visualization.

-

Allow the grid to dry completely before imaging under the transmission electron microscope.

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to this compound nanoparticles.

References

Methodological & Application

Application Notes and Protocols for NT1-O12B Lipid Nanoparticle Formulation for Brain-Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents. However, their use for treating central nervous system (CNS) disorders has been limited by the formidable blood-brain barrier (BBB). The neurotransmitter-derived lipidoid, NT1-O12B , offers a promising solution to this challenge. This compound is an endogenous chemical-like lipidoid that, when incorporated into LNP formulations, enhances their ability to cross the BBB and deliver cargo to neuronal cells.[1][] This document provides detailed protocols for the formulation of this compound-containing LNPs for the delivery of small molecule drugs and nucleic acids to the brain.

This compound acts as a "dopant," meaning it is added to an existing lipid nanoparticle formulation that would otherwise not be able to cross the BBB.[1][3] This approach has been successfully demonstrated for the delivery of the antifungal drug Amphotericin B (AmB), as well as for antisense oligonucleotides (ASOs) for gene silencing in the brain.[3]

Principle of this compound Enhanced Brain Delivery

The precise mechanism by which this compound facilitates BBB transport is still under investigation, but it is hypothesized that its structural similarity to endogenous neurotransmitters allows it to interact with specific transporters or receptors at the BBB, enabling the transit of the entire LNP. Once in the brain, the LNPs can be taken up by neuronal cells, where they release their therapeutic payload.

Caption: Workflow of this compound LNP crossing the blood-brain barrier.

Materials and Equipment

Lipids and Reagents

-

This compound lipidoid

-

BBB-impermeable ionizable lipid (e.g., PBA-Q76-O16B for small molecules, 306-O12B-3 for ASOs)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Therapeutic cargo (e.g., Amphotericin B, antisense oligonucleotides)

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

Sodium Acetate Buffer (25 mM, pH 5.2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

RiboGreen reagent (for RNA quantification)

-

Triton X-100

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

-

Zeta potential analyzer

-

High-Performance Liquid Chromatography (HPLC) system (for small molecule quantification)

-

Fluorescence plate reader

-

Dialysis tubing (e.g., 3.5 kDa MWCO)

-

Sterile, nuclease-free microcentrifuge tubes and syringes

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Small Molecule Delivery (Example: Amphotericin B)

This protocol is based on the formulation used for delivering Amphotericin B (AmB) to the brain. The key is doping a BBB-impermeable lipidoid, PBA-Q76-O16B, with this compound.

1. Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, PBA-Q76-O16B, and AmB in ethanol. The exact concentration will depend on the desired final formulation.

2. Formulation via Microfluidic Mixing:

-

Prepare the lipid mixture in ethanol. The optimal ratio of this compound to PBA-Q76-O16B for AmB delivery was found to be 3:7 (w/w).

-

The AmB is mixed with the lipids in the ethanol phase.

-

Prepare the aqueous phase consisting of 25 mM Sodium Acetate Buffer (pH 5.2).

-

Set the microfluidic mixer to a 3:1 aqueous to organic phase flow rate ratio.

-

Mix the lipid/AmB solution with the aqueous buffer using the microfluidic system.

3. Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 12 hours using a 3.5 kDa MWCO dialysis membrane to remove ethanol and non-encapsulated drug.

-

Concentrate the LNPs if necessary using a centrifugal filtration device.

4. Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

5. Storage:

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

| Component | Role | Recommended Ratio (w/w) |

| This compound | BBB-crossing agent | 3 |

| PBA-Q76-O16B | Ionizable lipid | 7 |

| Amphotericin B | Therapeutic cargo | Varies by application |

Table 1: Lipid composition for this compound LNPs for Amphotericin B delivery.

| Formulation (this compound:PBA-Q76-O16B, w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Brain AmB Concentration (ng/g) |

| 10:0 (Pure this compound) | ~800 | >0.3 | ~150 |

| 3:7 | ~100 | <0.2 | ~300 |

| 1:9 | <100 | <0.2 | Slightly lower than 3:7 |

| 0:10 (Pure PBA-Q76-O16B) | <100 | <0.2 | Nearly undetectable |

Table 2: Characterization of this compound/PBA-Q76-O16B LNPs for Amphotericin B delivery.

Caption: Workflow for formulating Amphotericin B-loaded this compound LNPs.

Protocol 2: Formulation of this compound LNPs for Antisense Oligonucleotide (ASO) Delivery

This protocol is adapted for the delivery of ASOs to the brain for gene silencing, using a combination of NT1-O14B and the bioreducible lipid 306-O12B-3. For in vivo applications, a PEGylated lipid is included to improve circulation time.

1. Preparation of Lipid and ASO Stock Solutions:

-

Prepare individual stock solutions of NT1-O14B, 306-O12B-3, and DSPE-PEG2000 in ethanol.

-

Dissolve the ASO in nuclease-free 25 mM Sodium Acetate Buffer (pH 5.2).

2. Formulation via Microfluidic Mixing:

-

Prepare the lipid mixture in ethanol. For in vivo studies, a weight ratio of 1:24 [DSPE-PEG2000:(NT1-O14B + 306-O12B-3)] is recommended. The ratio between NT1-O14B and 306-O12B-3 can be varied to optimize for delivery and efficacy.

-

Prepare the aqueous ASO solution.

-

Set the microfluidic mixer to a 3:1 aqueous to organic phase flow rate ratio.

-

Mix the lipid solution with the aqueous ASO solution.

3. Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against nuclease-free PBS (pH 7.4) for at least 12 hours.

-

Concentrate as needed.

4. Sterilization and Storage:

-

Sterilize through a 0.22 µm filter and store at 4°C or -80°C.

| Component | Role | Recommended Ratio (w/w) |

| NT1-O14B | BBB-crossing agent | Varies (e.g., 3:7 with 306-O12B-3) |

| 306-O12B-3 | Bioreducible ionizable lipid | Varies (e.g., 7:3 with NT1-O14B) |

| DSPE-PEG2000 | PEGylated lipid (for in vivo) | 1:24 with (NT1-O14B + 306-O12B-3) |

| ASO | Therapeutic cargo | Varies by application |

Table 3: Lipid composition for this compound LNPs for ASO delivery.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP suspension in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Aim for a particle size of ~100 nm and a PDI of <0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

-

Dilute the LNPs in water or a low ionic strength buffer.

-

Measure the surface charge using a zeta potential analyzer.

3. Encapsulation Efficiency (for ASOs):

-

Use a RiboGreen assay to determine the amount of encapsulated ASO.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent like Triton X-100.

-

Encapsulation Efficiency (%) = [(Total ASO - Free ASO) / Total ASO] x 100.

4. Drug Loading (for Small Molecules):

-

Disrupt the LNPs with a suitable solvent (e.g., methanol).

-

Quantify the amount of encapsulated drug using HPLC.

In Vivo Application

For in vivo studies, this compound doped LNPs are typically administered via intravenous (tail vein) injection in animal models. The dosage will depend on the specific cargo and experimental design. For example, AmB has been administered at 5 mg/kg, and ASOs at 1 mg/kg.

Conclusion

The this compound lipidoid represents a significant advancement in the field of brain-targeted drug delivery. By incorporating this compound into LNP formulations, researchers can overcome the challenge of the blood-brain barrier and deliver a variety of therapeutic agents directly to the CNS. The protocols outlined in this document provide a starting point for the development and optimization of this compound-based LNPs for preclinical research and therapeutic applications. Further optimization of lipid ratios and components may be necessary for specific drugs and disease models.

References

Application Notes and Protocols for NT1-O12B-Mediated Antisense Oligonucleotide Delivery to the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of antisense oligonucleotides (ASOs) to the central nervous system (CNS) presents a significant challenge due to the restrictive nature of the blood-brain barrier (BBB). NT1-O12B, a novel neurotransmitter-derived lipidoid, offers a promising solution for overcoming this obstacle. By incorporating this compound into lipid nanoparticles (LNPs), it is possible to facilitate the transport of ASOs across the BBB and into neuronal cells, enabling functional gene silencing.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the systemic delivery of ASOs to the brain.

This compound is an endogenous chemical-like lipidoid featuring a tryptamine (B22526) head group, derived from the neurotransmitter dimethyltryptamine, and a 12-carbon hydrophobic tail.[1][2] This unique structure is believed to enable the crossing of the BBB, potentially through receptor-mediated transcytosis. While this compound can be used as a single agent, its efficacy in delivering macromolecules like ASOs is significantly enhanced when co-formulated with other lipidoids to form stable LNPs.

Data Presentation

The following table summarizes quantitative data from preclinical studies demonstrating the efficacy of neurotransmitter-derived lipidoid (NT-lipidoid) formulations for brain delivery.

| Cargo | Formulation Details | Animal Model | Administration Route | Key Quantitative Outcome | Reference |

| Tau-ASO | NT1-O14B doped with 306-O12B-3 | C57BL/6J Mice | Intravenous | Significant knockdown of total tau mRNA levels in the brain. | Ma et al., 2020 |

| Amphotericin B | This compound doped with PBA-Q76-O16B (3:7 w/w) | Mice | Intravenous | Brain concentration of ~300 ng/g; Delivery efficiency of ~0.135% of injected dose. | Ma et al., 2020 |

| DiR (Lipophilic Dye) | This compound doped with PBA-Q76-O16B (3:7 w/w) | Mice | Intravenous | 4.5-fold higher fluorescence intensity in the brain compared to pure this compound formulation. | Ma et al., 2020 |

Signaling Pathway and Delivery Mechanism

The precise mechanism by which this compound facilitates BBB transport is still under investigation. The prevailing hypothesis involves receptor-mediated transcytosis, leveraging the structural similarity of the tryptamine head group to endogenous neurotransmitters that actively cross the BBB.

Hypothesized mechanism of this compound mediated ASO delivery across the BBB.

Experimental Protocols

Protocol 1: Formulation of ASO-Loaded this compound Lipid Nanoparticles

This protocol describes the preparation of ASO-loaded LNPs using a mixed lipidoid system, adapted from methodologies for similar compounds. For ASO delivery, it is recommended to use this compound in conjunction with a helper lipidoid to enhance intracellular delivery, such as 306-O12B-3.

Materials:

-

This compound

-

Helper lipidoid (e.g., 306-O12B-3)

-

Antisense oligonucleotide (ASO) with appropriate chemical modifications (e.g., phosphorothioate (B77711) backbone, 2'-O-methoxyethyl)

-

Ethanol (B145695), 200 proof

-

Sodium Acetate Buffer (25 mM, pH 5.2)

-

Phosphate-Buffered Saline (PBS), sterile

-

Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound and the helper lipidoid (e.g., 306-O12B-3) in ethanol to prepare individual stock solutions (e.g., 1 mg/mL).

-

Combine the lipid stock solutions to achieve the desired molar ratio. Based on related studies, a range of ratios should be tested, starting with a 1:1 weight ratio of this compound to the helper lipid.

-

-

ASO Solution Preparation:

-

Dissolve the ASO in the Sodium Acetate Buffer to the desired concentration.

-

-

LNP Formulation (Microfluidic Method):

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the mixed lipid solution (in ethanol) into one syringe and the ASO solution (in aqueous buffer) into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

-

LNP Formulation (Manual Method):

-

While vortexing the ASO solution, add the lipid/ethanol solution dropwise.

-

Continue vortexing for a specified period to allow for self-assembly of the LNPs.

-

-

Purification:

-

Dialyze the resulting LNP suspension against sterile PBS overnight at 4°C to remove ethanol and unencapsulated ASO.

-

Change the PBS buffer at least twice during dialysis.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Quantify ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

-

Workflow for the formulation of ASO-loaded this compound LNPs.

Protocol 2: In Vivo Administration of ASO-LNPs for Brain Delivery

This protocol outlines the systemic administration of the formulated ASO-LNPs to mice for evaluating brain delivery and gene knockdown.

Materials:

-

ASO-LNP formulation from Protocol 1

-

Sterile saline

-

C57BL/6J mice (or other appropriate strain)

-

Insulin syringes (or other suitable syringes for intravenous injection)

Procedure:

-

Dose Preparation:

-

Dilute the ASO-LNP formulation in sterile saline to the desired final concentration. ASO to total lipid weight ratio of 1:15 has been reported to be effective.

-

-

Administration:

-

Administer the ASO-LNP solution to the mice via tail vein injection.

-

The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).

-

A multi-dosing regimen may be required to achieve significant gene knockdown. For example, five intravenous injections can be administered over a set period.

-

-

Tissue Collection and Analysis:

-

At the desired time point post-injection, euthanize the mice and perfuse with saline to remove blood from the brain.

-

Harvest the brain and other relevant organs.

-

For gene knockdown analysis, isolate RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

-

For protein level analysis, perform a Western blot or ELISA on brain tissue lysates.

-

Logical Relationship Diagram

References

- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

Application Notes & Protocols: NT1-O12B for Small Molecule Drug Encapsulation